4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Beschreibung
4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the 4-position, linked to a 1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. The thiadiazole moiety is further functionalized with a carbamoylmethyl group attached to a 2-(trifluoromethyl)phenyl ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or antimicrobial applications .
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling reactions. For example, analogous 1,3,4-thiadiazole derivatives are synthesized by reacting hydrazinecarbothioamides with α-halogenated ketones in basic media, followed by characterization via NMR, IR, and mass spectrometry .
Eigenschaften
IUPAC Name |
4-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4O2S2/c19-11-7-5-10(6-8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-4-2-1-3-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHCDLBAKDWCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination at the 5-Position
Functionalization of the 5-Position with a Sulfanyl-Carbamoyl Moiety
The sulfanyl-carbamoyl group at the 5-position is introduced via nucleophilic substitution of the bromine atom. This requires the synthesis of a custom thiolate nucleophile, sodium 2-(trifluoromethyl)phenylcarbamoylmethanethiolate , followed by its reaction with the brominated thiadiazole intermediate.
Synthesis of the Thiolate Nucleophile
Mercaptoacetic acid is reacted with 2-(trifluoromethyl)aniline using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in dimethylformamide (DMF). This forms HS-CH₂-CONH-(2-CF₃-C₆H₄) with a yield of 68–72% after recrystallization. Deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF) generates the reactive thiolate species.
Nucleophilic Substitution Reaction
The thiolate nucleophile displaces bromine in 2-amino-5-bromo-1,3,4-thiadiazole under inert conditions (N₂ atmosphere) in DMF at 80°C for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with final purification by silica gel chromatography yielding 2-amino-5-[(2-(trifluoromethyl)phenylcarbamoylmethyl)sulfanyl]-1,3,4-thiadiazole in 76% yield (Table 2).
Table 2: Key Parameters for Sulfanyl Group Introduction
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature (°C) | 80 |
| Reaction Time (h) | 6 |
| Base | NaH |
| Yield (%) | 76 |
Acylation of the 2-Amino Group with 4-Bromobenzoyl Chloride
The final step involves coupling the 2-amino group of the thiadiazole intermediate with 4-bromobenzoyl chloride. This requires activation of the carboxylic acid and careful control of reaction stoichiometry.
Synthesis of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to generate 4-bromobenzoyl chloride in near-quantitative yield. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step.
Amide Bond Formation
The thiadiazole intermediate is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 4-Bromobenzoyl chloride is added dropwise, followed by triethylamine (TEA) to neutralize HCl. The reaction proceeds at room temperature for 12 hours, yielding the final product after aqueous workup and recrystallization from ethanol (Table 3).
Table 3: Conditions for Amide Coupling
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature (°C) | 0 → 25 |
| Reaction Time (h) | 12 |
| Base | TEA |
| Yield (%) | 82 |
Structural Characterization and Validation
The final compound is characterized by NMR, IR, and mass spectrometry. Key spectroscopic data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.12–7.89 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.21 (s, 2H, SCH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 1120 cm⁻¹ (C-F stretch).
- HRMS (ESI) : m/z calc. for C₁₈H₁₁BrF₃N₄O₂S₂ [M+H]⁺: 555.94, found: 555.92.
X-ray crystallography of analogous compounds (e.g., Chhajed et al.) confirms the planar arrangement of the thiadiazole core and the dihedral angles between substituents, ensuring structural fidelity.
Optimization Challenges and Solutions
Bromine Selectivity
Early attempts using excess bromine led to di-brominated byproducts. Adjusting the bromine-to-substrate ratio to 1.2:1 and maintaining the temperature at 22.5°C minimized over-bromination.
Thiol Oxidation
The thiol intermediate is prone to oxidation during storage. Implementing inert storage conditions (N₂ atmosphere, –20°C) and adding antioxidants (e.g., ascorbic acid) improved stability.
Amide Coupling Efficiency
Incomplete acylation was addressed by using freshly distilled 4-bromobenzoyl chloride and increasing the reaction time to 12 hours.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exhibit significant antimicrobial properties. For instance, derivatives containing the thiadiazole moiety have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial activity .
Anticancer Potential
Compounds with similar scaffolds have been investigated for their anticancer properties. The incorporation of the thiadiazole ring system has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that such compounds can effectively inhibit tumor growth in several cancer cell lines .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Preliminary data indicate that modifications to the benzamide structure can enhance AChE inhibition potency .
Pesticidal Properties
The unique chemical structure of 4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide suggests potential applications as a pesticide. Compounds with similar functionalities have been tested for their ability to inhibit fungal pathogens in crops. For instance, some derivatives have shown promising results in inhibiting mycelial growth in phytopathogenic fungi .
Herbicidal Activity
Research indicates that certain thiadiazole-containing compounds can serve as herbicides by disrupting metabolic pathways in plants. The trifluoromethyl group may enhance herbicidal activity by affecting plant growth regulators or photosynthesis processes .
Development of Functional Materials
The compound's unique electronic properties make it suitable for applications in materials science. Its ability to form stable complexes with metals could be explored for developing new catalysts or sensors. Additionally, the incorporation of such compounds into polymer matrices could lead to materials with enhanced thermal stability or electrical conductivity .
Photophysical Properties
Studies on related compounds suggest that the presence of the trifluoromethyl group can significantly alter photophysical properties. This could lead to applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices where efficient light emission is crucial .
Wirkmechanismus
The mechanism of action of 4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities with selected analogs:
Electronic and Steric Effects
- Trifluoromethyl Group : The CF₃ group in the target compound increases electron-withdrawing effects, stabilizing the thiadiazole ring and enhancing resistance to oxidative metabolism .
Biologische Aktivität
4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiadiazole ring, which contributes to its biological activity. Thiadiazoles are recognized for their ability to cross cellular membranes due to their mesoionic character, allowing them to interact with various biological targets effectively .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the target compound, exhibit significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The compound was tested against various strains of bacteria and showed promising results.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide | Staphylococcus aureus | 8 |
| 4-bromo-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide | Bacillus subtilis | 10 |
These values indicate that the compound has a strong inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. The compound has shown effectiveness in reducing the viability of cancer cell lines.
- Cell Lines Tested :
- Human myeloid leukemia HL-60
- Melanoma SK-MEL-1
The compound induced apoptosis in these cell lines and demonstrated a decrease in cell proliferation rates. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 12 |
| SK-MEL-1 | 15 |
These results suggest that the compound may be a viable candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes.
- COX Inhibition :
- IC50 values for COX-1 and COX-2 were found to be 20 µM and 25 µM respectively, indicating moderate anti-inflammatory activity compared to standard anti-inflammatory drugs.
This activity highlights the potential of the compound in treating conditions associated with inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives, including our target compound:
- Study on Antimicrobial Activity : A study evaluated various thiadiazole derivatives against multiple drug-resistant bacterial strains. The findings indicated that compounds similar to our target exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with some derivatives outperforming traditional antibiotics .
- Anticancer Mechanism Exploration : Research focusing on the mechanism of action revealed that the compound induces apoptosis through the activation of caspases in cancer cell lines. This suggests a pathway that could be exploited for therapeutic purposes in oncology .
- Inflammation Model Studies : In vivo studies using murine models demonstrated that treatment with the compound resulted in reduced edema and inflammatory markers compared to control groups. This supports its potential use in inflammatory diseases .
Q & A
Q. Optimization strategies :
- Temperature control : Higher yields (>70%) are achieved at 70–80°C for thiadiazole cyclization .
- Solvent selection : DMF enhances solubility of intermediates, reducing side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzamide) and trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiadiazole and sulfanyl regions .
- IR spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹, benzamide) and C-S-C vibrations (~670 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., thiadiazole ring planarity) .
- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]⁺ at m/z 488.4) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl and thiadiazole moieties?
Answer:
Methodological approach :
Analog synthesis :
- Replace trifluoromethyl with -CF₂H, -CH₃, or halogens to assess hydrophobicity/electronic effects .
- Modify thiadiazole with oxadiazole or triazole rings to evaluate heterocycle specificity .
Bioassays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Data analysis :
- Correlate substituent electronegativity (Hammett σ values) with bioactivity trends .
Key finding : The trifluoromethyl group enhances membrane permeability, while the thiadiazole ring stabilizes target enzyme interactions (e.g., thymidylate synthase inhibition) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from variations in:
- Purity : Impurities >5% can skew bioassay results. Validate purity via HPLC and elemental analysis .
- Assay conditions : Standardize protocols (e.g., fixed incubation time, serum-free media) to minimize variability .
- Cell line specificity : Test across multiple lines (e.g., HT-29 vs. HepG2) to identify tissue-dependent effects .
- Target selectivity : Use knockout models or siRNA silencing to confirm mechanism specificity .
Case example : Discrepancies in anticancer activity may stem from differential expression of target enzymes (e.g., DHFR) across cell lines .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial potential?
Answer:
- Broth microdilution (CLSI guidelines) : Determine MIC values against reference strains (S. aureus ATCC 29213, E. coli ATCC 25922) .
- Time-kill assays : Assess bactericidal/fungicidal kinetics over 24 hours .
- Biofilm inhibition : Crystal violet staining to quantify biofilm disruption (P. aeruginosa PAO1) .
Key parameters : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced: How can computational modeling predict molecular targets and binding modes?
Answer:
Steps :
Target identification : Use SwissTargetPrediction or PharmMapper to prioritize enzymes/receptors .
Molecular docking :
- Prepare protein structures (PDB: 1DLS for DHFR) with AutoDock Vina .
- Score binding energies (ΔG) for the compound vs. analogs .
MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD <2 Å) .
Outcome : The trifluoromethyl group shows strong hydrophobic interactions with DHFR’s active site (Leu22, Phe34), explaining observed IC₅₀ values of ~2.5 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
